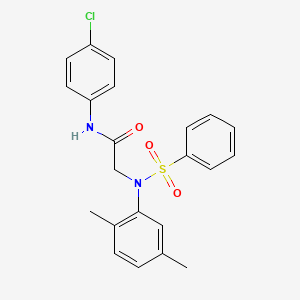![molecular formula C21H28N4O B6056867 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, also known as BAN, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have potential applications in various fields, including cancer research, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is not fully understood. However, it is believed that 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide exerts its anticancer effects by increasing the levels of NAD in cells. NAD is an essential coenzyme that plays a crucial role in various cellular processes, including DNA repair, energy production, and cell signaling. By increasing NAD levels, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide may enhance the activity of enzymes involved in these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase NAD levels in cells, which may have beneficial effects on cellular metabolism and energy production. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has also been shown to improve mitochondrial function, which is essential for cellular respiration and energy production. Additionally, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its specificity for NAD synthesis. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a potent NAD precursor and can increase NAD levels in cells without affecting other cellular processes. However, one of the limitations of using 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is its potential toxicity. High concentrations of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide may lead to cellular damage and apoptosis. Therefore, careful optimization of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide concentration and exposure time is required to minimize toxicity and maximize its beneficial effects.
Direcciones Futuras
The potential applications of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in various fields of research make it an exciting area of investigation. Some of the future directions for 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide research include:
1. Further optimization of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide synthesis to improve yield and purity
2. Investigation of the mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and its effects on cellular processes
3. Evaluation of the efficacy of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in animal models of cancer and other diseases
4. Development of novel therapeutic strategies based on 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide for the treatment of cancer, neurodegenerative diseases, and metabolic disorders
5. Investigation of the potential side effects of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and the development of strategies to minimize toxicity.
Conclusion:
In conclusion, 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound that has potential applications in various fields of scientific research. Its ability to increase NAD levels in cells and induce apoptosis in cancer cells make it a promising therapeutic strategy for cancer treatment. However, further research is required to fully understand the mechanism of action of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide and its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 2-(1-methyl-2-piperidinyl)ethylamine with nicotinic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzylamine. The synthesis of 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been optimized, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
6-(benzylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-25-14-6-5-9-19(25)12-13-22-21(26)18-10-11-20(24-16-18)23-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,16,19H,5-6,9,12-15H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGRSBGBLWZMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)


![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)
